Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate is a chemical compound with the molecular formula C14H21ClN4O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a chloropyridazinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chloropyridazine compounds. One common method includes the following steps:
Formation of Azetidine Intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl azetidine-1-carboxylate.
Coupling Reaction: The intermediate is then coupled with 6-chloropyridazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridazinyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazinyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl]azetidine-1-carboxylate
- Tert-butyl 3-(6-chloropyridazin-3-yl)methylaminoazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate is unique due to the presence of the chloropyridazinyl group, which imparts specific chemical reactivity and biological activity. The combination of the azetidine ring and the tert-butyl ester group also contributes to its distinct properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)14-10-5-4-9(13)15-16-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPRLOWMHQVHJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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